[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Overview
Description
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic aromatic amine that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 3-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the aniline group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by minimizing the isolation of intermediate products and optimizing reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
- 3-(4-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
- 3-(3-Methylimidazo[2,1-b][1,3]thiazol-5-yl)aniline
Uniqueness
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine is unique due to its specific substitution pattern on the imidazole and thiazole rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMOAXXVZCWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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